4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMBBWHSJXILQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pyrrolo 2,3 B Pyridine 7 Azaindole Scaffold: a Privileged Structure
The 7-azaindole (B17877) ring system is a core component of numerous biologically active compounds. juniperpublishers.com Its structural similarity to naturally occurring indoles and purines allows it to act as a bioisostere, effectively mimicking these structures to interact with biological targets. pharmablock.comresearchgate.net This unique characteristic has cemented the 7-azaindole scaffold as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a foundational heterocyclic motif in modern drug discovery and chemical biology. researchgate.netnih.gov As bioisosteres of both indole (B1671886) and purine (B94841) systems, 7-azaindole derivatives are of paramount interest for their ability to modulate biological processes. pharmablock.comnih.gov The addition of a nitrogen atom to the indole ring can alter a molecule's physicochemical properties, such as solubility and pKa, potentially improving its drug-like characteristics. nih.gov
This scaffold's prominence is particularly evident in the development of kinase inhibitors. pharmablock.comnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. pharmablock.comresearchgate.net The 7-azaindole core mimics the adenine (B156593) fragment of ATP, enabling it to bind effectively to the ATP-binding site of kinases. pharmablock.com The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor, facilitating strong interactions with the kinase hinge region. pharmablock.com This has led to the development of several FDA-approved drugs containing the 7-azaindole moiety, such as the cancer therapeutic Vemurafenib. juniperpublishers.compharmablock.comresearchgate.net
Beyond kinase inhibition, these scaffolds are integral to compounds targeting a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties. juniperpublishers.com Their utility also extends to materials science, where certain derivatives have been investigated for their luminescence properties for use in organic light-emitting devices (OLEDs). researchgate.net
| Prominent FDA-Approved Drugs with 7-Azaindole Scaffolds | | :--- | :--- | | Drug Name | Therapeutic Use | | Vemurafenib | Treatment of BRAF V600E mutation-positive metastatic melanoma | | Pexidartinib | Inhibition of colony-stimulating factor 1 receptor (CSF1R) kinase | | Decernotinib | Janus kinase (JAK) inhibitor for autoimmune diseases |
The specific functionalization of the 7-azaindole core in 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is crucial to its role as a synthetic intermediate. The iodine atom at the C-4 position and the aldehyde group at the C-3 position provide two chemically distinct handles for sequential and selective modifications.
The C-4 iodine atom is a key feature for introducing molecular diversity through various cross-coupling reactions. Halogenated heterocycles are prime substrates for palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). nih.gov These reactions allow for the attachment of a wide range of aryl, heteroaryl, or amine-containing fragments, which is a common strategy in the structure-activity relationship (SAR) studies essential for drug development. nih.gov The reactivity of the C-4 position enables chemists to build complex molecular architectures from this relatively simple precursor.
Simultaneously, the formyl (aldehyde) group at the C-3 position offers a different avenue for chemical elaboration. thieme-connect.de Aldehydes are exceptionally versatile functional groups that can undergo a wide variety of transformations. These include:
Condensation reactions: to form imines, oximes, or new carbon-carbon double bonds (e.g., in the synthesis of 7-azaindolylideneimidazoles). nih.gov
Reductive amination: to introduce diverse amine substituents.
Oxidation: to form a carboxylic acid.
Reduction: to form a primary alcohol.
Wittig-type reactions: to generate alkenes.
This dual functionality allows for a modular and highly controlled approach to synthesizing a library of complex derivatives.
The academic and industrial significance of this compound lies in its utility as a versatile building block for creating high-value molecules. juniperpublishers.comresearchgate.netnih.gov The presence of two orthogonal reactive sites—the iodinated C-4 for cross-coupling and the C-3 aldehyde for a host of transformations—makes it a powerful intermediate in multi-step syntheses.
Research efforts focus on leveraging this compound to construct novel kinase inhibitors. nih.govnih.gov For instance, the aldehyde at C-3 can be used to build a side chain that interacts with one part of a kinase's active site, while the C-4 position can be elaborated via a Suzuki coupling to introduce a group that targets another region, leading to potent and selective inhibitors. nih.gov This strategy is central to the development of multi-targeted kinase inhibitors (MTKIs), which aim to address the complexity of cancer by hitting several dysregulated kinase pathways simultaneously. researchgate.net
The compound serves as a key precursor in fragment-based drug discovery (FBDD), where small, simple molecules (fragments) are identified and then elaborated or linked together to create more potent lead compounds. The defined reactivity of the iodo and formyl groups allows for the systematic and predictable expansion of a 7-azaindole fragment, guiding the discovery of new therapeutic agents. pharmablock.com The ability to functionalize nearly all positions of the 7-azaindole nucleus has dramatically increased the variety of substrates available for synthesizing biologically active molecules. researchgate.net
| Functional Group | Position | Key Synthetic Applications |
| Iodine | C-4 | Suzuki, Sonogashira, Heck, and Stille (C-C coupling); Buchwald-Hartwig (C-N coupling) |
| Formyl (Aldehyde) | C-3 | Condensation, Reductive Amination, Oxidation, Reduction, Wittig Reactions |
Comprehensive Chemical Reactivity and Transformational Chemistry of 4 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde
Reactivity of the C-3 Carbaldehyde Functionality
The carbaldehyde group at the C-3 position is an electrophilic center that readily participates in a variety of classical carbonyl reactions. Its reactivity is influenced by the electron-rich nature of the pyrrole (B145914) ring, which can modulate the electrophilicity of the carbonyl carbon.
Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)
The formyl group is a prime site for carbon-carbon bond formation through nucleophilic addition and condensation reactions. These transformations are fundamental for extending the carbon framework and introducing diverse functional groups.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, typically catalyzed by a weak base, to yield α,β-unsaturated products. wikipedia.orgacgpubs.org While specific examples with 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are not extensively documented in readily available literature, the general reactivity of heteroaromatic aldehydes suggests its utility in such transformations. wikipedia.orgacgpubs.orgnih.gov For instance, the reaction of related indole-3-carboxaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, often using a base such as piperidine (B6355638) or in catalyst-free systems, proceeds efficiently to form the corresponding vinylidene derivatives. acgpubs.org These reactions are crucial for synthesizing intermediates for more complex heterocyclic systems. wikipedia.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.org This olefination process involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). organic-chemistry.org The nature of the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides generally produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. This reaction is widely used in natural product synthesis and allows for the introduction of various substituted vinyl groups by choosing the appropriate Wittig reagent. researchgate.net
Aldol and Related Reactions: The aldehyde can also undergo aldol-type condensation reactions with enolates or other carbon nucleophiles. These reactions, often base-catalyzed, result in the formation of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated carbonyl derivatives. This provides another avenue for C-C bond formation and molecular elaboration.
Selective Oxidation and Reduction Transformations of the Formyl Group
The aldehyde functionality can be easily modified through oxidation or reduction to access other important functional groups, such as carboxylic acids and alcohols, respectively.
Oxidation: The formyl group can be selectively oxidized to a carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents such as silver oxide (Ag2O) can be employed for this transformation. The resulting 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a valuable intermediate for the synthesis of amides and esters, further expanding the synthetic utility of the original scaffold.
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (4-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol, is readily achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and effective reagent for this purpose, offering high chemoselectivity by not affecting the iodo substituent or the aromatic rings. More potent reducing agents like lithium aluminum hydride (LiAlH4) can also be used. This transformation is often a key step in synthetic pathways where the alcohol functionality is required for subsequent reactions, such as ether formation or conversion to a leaving group.
Cycloaddition and Annulation Strategies Utilizing the Aldehyde for Heterocycle Formation
The aldehyde group serves as a key electrophilic component in various cycloaddition and annulation reactions, enabling the construction of new fused heterocyclic rings. These strategies are particularly important in the synthesis of complex, polycyclic molecules with potential biological activity. researchgate.net
By participating in multi-component reactions or sequential condensation-cyclization pathways, the aldehyde can be incorporated into newly formed rings. nih.govnih.gov For instance, a Knoevenagel condensation product derived from the aldehyde can act as a Michael acceptor or a diene component in subsequent intramolecular cyclizations. nih.govnih.gov Annulation strategies, such as the Friedländer annulation or similar condensation reactions with appropriately substituted amino compounds, can lead to the formation of fused pyridines or other nitrogen-containing heterocycles. These methods provide a powerful means to build molecular complexity from the relatively simple 7-azaindole (B17877) core.
Reactivity of the C-4 Iodo Substituent in Palladium-Catalyzed Cross-Coupling Reactions
The iodo group at the C-4 position of the pyridine (B92270) ring is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This functionality allows for the facile introduction of aryl, heteroaryl, alkenyl, and alkynyl substituents, making it a cornerstone for library synthesis and the development of novel molecular architectures.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds, reacting an organoboron species with an organic halide. google.com The 4-iodo-7-azaindole (B1323397) scaffold readily participates in this reaction.
Research has demonstrated the successful Suzuki coupling of related bromo- and chloro-azaindoles and other N-heterocycles with various aryl- and heteroarylboronic acids. google.com Typical conditions involve a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0), a base like sodium carbonate or potassium phosphate, and a solvent system such as DMF or a mixture of dioxane and water. google.com The reaction is generally heated to ensure efficient conversion. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and broader substrate scope.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles Interactive data table. Users can sort and filter data based on catalyst, base, and solvent.
| Catalyst | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Effective for coupling 7-bromo-1H-indazoles with aryl boronic acids. google.com |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | Used for coupling 7-bromo-1H-indazoles. google.com |
| P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | Effective for unprotected nitrogen-rich heterocycles. |
Heck and Sonogashira Cross-Coupling Reactions for Alkenyl and Alkynyl Linkages
Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond between the 4-iodo-7-azaindole and an alkene, typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for synthesizing substituted alkenes. The reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net While specific examples with the title compound are sparse, the high reactivity of aryl iodides makes it an excellent substrate for this transformation under standard Heck conditions, which often include a palladium source like palladium(II) acetate, a phosphine (B1218219) ligand, and an organic base such as triethylamine. organic-chemistry.org
Sonogashira Coupling: This cross-coupling reaction enables the direct linkage of a terminal alkyne to the C-4 position of the 7-azaindole core. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is highly valued for its ability to create C(sp²)-C(sp) bonds, which are important structural motifs in many natural products and functional materials. The reaction of this compound with various terminal alkynes would proceed under standard Sonogashira conditions to yield 4-alkynyl-7-azaindole derivatives, which can serve as precursors for further synthetic elaborations, including cyclization reactions. researchgate.netresearchgate.net
Table 2: Typical Palladium Catalysts and Conditions for Cross-Coupling Reactions Interactive data table. Users can sort and filter data based on reaction type and catalyst.
| Reaction Type | Palladium Catalyst | Co-catalyst / Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | Dioxane/Water, DMF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Buchwald-Hartwig Amination and Other C-N/C-O/C-S Cross-Coupling Reactions
The C4-iodo substituent on the 7-azaindole ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These transformations are fundamental for synthesizing a wide array of derivatives with potential applications in pharmaceutical and materials science.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines, is a powerful method for forming C(sp²)–N bonds. wikipedia.orgacs.org While direct studies on this compound are not extensively detailed, analogous transformations on the closely related N-substituted 4-bromo-7-azaindole scaffold have been successfully developed. beilstein-journals.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable ligand, most notably Xantphos. A base, like cesium carbonate (Cs₂CO₃), and a solvent such as dioxane are crucial for the reaction's success. beilstein-journals.org The reaction accommodates a variety of coupling partners, including amides, primary and secondary amines, and amino acid esters, demonstrating its broad scope. beilstein-journals.org The use of N-protection, for instance with a phenylsulfonyl or benzyl (B1604629) group, is often necessary to prevent side reactions at the pyrrole nitrogen. beilstein-journals.orgatlanchimpharma.com
Beyond C-N coupling, the C4-halo position is also amenable to C-O coupling reactions. Palladium-catalyzed coupling with phenols has been achieved using a system composed of Pd(OAc)₂, Xantphos, and potassium carbonate (K₂CO₃) in dioxane. beilstein-journals.org This provides a direct route to 4-aryloxy-7-azaindole derivatives. While less common, C-S bond formation can also be envisioned using similar catalytic systems with thiol-based nucleophiles. The general conditions for these cross-coupling reactions highlight the versatility of the C4-iodo group as a synthetic handle.
| Reaction Type | Catalyst/Ligand | Base | Coupling Partner | Resulting Bond | Ref. |
| C-N Amination | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Amines, Amides | C4-N | beilstein-journals.org |
| C-O Etherification | Pd(OAc)₂ / Xantphos | K₂CO₃ | Phenols | C4-O | beilstein-journals.org |
| C-C Coupling (Suzuki) | Pd catalyst | Base | Boronic Acids | C4-C | atlanchimpharma.com |
| C-C Coupling (Sonogashira) | Pd/Cu catalyst | Base | Terminal Alkynes | C4-C | atlanchimpharma.com |
Reactivity at the Pyrrolo[2,3-b]pyridine Nitrogen Atoms (N-1 and N-7)
Modification of the nitrogen atoms, particularly the N-1 position of the pyrrole ring, is a common strategy to modulate the electronic and steric properties of the 7-azaindole scaffold and to prevent unwanted side reactions during subsequent functionalization.
N-acylation at the N-1 position is readily achieved. For instance, treatment of the N-1 deprotonated 7-azaindole (formed via a Grignard reagent) with acyl chlorides leads to the corresponding N-1-acylated products. rsc.org A widely used N-protecting group is the phenylsulfonyl (SO₂Ph) group, which can be introduced under standard conditions and serves to both protect the N-H bond and facilitate certain reactions, such as lithiation at the C2 position. atlanchimpharma.com
N-alkylation offers another avenue for modification. While direct alkylation can sometimes lead to mixtures of N-1 and N-7 substituted products, regioselective methods have been developed. For example, ruthenium-catalyzed reactions of 7-azaindoles with diazo compounds can achieve selective N-7 alkylation. globethesis.com The choice of protecting group or alkylating agent and conditions can direct the substitution to the desired nitrogen, thereby influencing the molecule's solubility, lipophilicity, and biological activity.
| Nitrogen Atom | Reaction Type | Reagents | Common Groups Introduced | Purpose | Ref. |
| N-1 | Acylation | Acyl Chlorides | Acetyl, Benzoyl | Protection, Modulation of Properties | rsc.org |
| N-1 | Sulfonylation | PhSO₂Cl | Phenylsulfonyl | Protection, Directing Group | atlanchimpharma.com |
| N-7 | Alkylation | Ru-catalyst, Diazo compounds | Various Alkyl groups | Modulation of Properties, Ligand Synthesis | globethesis.com |
The nitrogen atoms of the 7-azaindole ring are fundamental to its non-covalent interactions, particularly in biological systems and coordination chemistry. rsc.org The pyrrole N-1-H group acts as a hydrogen bond donor, while the lone pair of electrons on the pyridine N-7 atom serves as a hydrogen bond acceptor. nih.gov This dual functionality allows 7-azaindole derivatives to form a bidentate hydrogen-bonding motif with protein targets, such as the hinge region of kinases, making this scaffold a cornerstone in the design of kinase inhibitors. nih.govpharmablock.com
In the realm of coordination chemistry, 7-azaindole and its derivatives are versatile ligands. The pyridine nitrogen (N-7) is the most common site for coordination to a single metal ion. rsc.orgnih.gov However, upon deprotonation of the pyrrole N-1 position, the resulting 7-azaindolide anion can coordinate through the N-1 atom or act as a bridging ligand, binding to two metal centers via both N-1 and N-7. rsc.orgnih.gov This diverse coordination behavior has led to the formation of various mononuclear and polynuclear metal complexes with interesting luminescent and reactive properties. rsc.orgrsc.org
Role of 4 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde in Advanced Organic Synthesis and Chemical Biology Research
Application as a Key Intermediate in the Synthesis of Complex Natural Products and Analogues
The pyrrolo[2,3-b]pyridine core is a prominent feature in numerous natural products and pharmacologically active compounds. While direct total syntheses of natural products starting specifically from 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are still emerging in the literature, its utility as a key intermediate is well-established in the synthesis of complex analogues. The aldehyde group serves as a handle for chain extension or the introduction of various functional groups, while the iodo substituent is primed for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows chemists to generate libraries of natural product analogues with modified pharmacokinetic and pharmacodynamic profiles, which is a crucial strategy in modern drug discovery.
Utilization as a Building Block for Structurally Diverse Heterocyclic Compounds
The inherent reactivity of this compound makes it an exceptional precursor for a wide array of structurally diverse heterocyclic compounds. The aldehyde functionality readily participates in condensation reactions, multicomponent reactions, and cyclizations. For instance, the parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, has been successfully used as a substrate in a four-component reaction to synthesize 2-phenyl-9H-pyrido[3',2':4,5]pyrrolo[2,3-d]pyrimidine, achieving a 59% yield. mdpi.com This demonstrates the scaffold's capacity to form fused heterocyclic systems. The presence of the iodo group at the 4-position offers an additional vector for diversification, enabling the introduction of various aryl, heteroaryl, or alkyl groups post-cyclization, thereby expanding the accessible chemical space.
| Reaction Type | Functionality Utilized | Resulting Heterocyclic Core |
|---|---|---|
| Multi-component Annulation | Aldehyde | Pyrido synblock.compyrrolo[2,3-d]pyrimidines mdpi.com |
| Condensation/Cyclization | Aldehyde | Pyrrolo[3,4-b]pyridines researchgate.net |
| Suzuki Cross-Coupling | Iodo Group | 4-Aryl-pyrrolo[2,3-b]pyridines |
| Sonogashira Coupling | Iodo Group | 4-Alkynyl-pyrrolo[2,3-b]pyridines |
Exploration as a Scaffold for Molecular Probes in Chemical Biology Research
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The dual functionality of this compound makes it an ideal starting point for creating sophisticated molecular probes to investigate these interactions.
Molecular probes are essential tools for visualizing and quantifying biological processes. Fluorescent probes can be synthesized from this compound by chemically attaching a fluorophore. nih.govchemrxiv.org The aldehyde group can be converted into an amine via reductive amination, providing a nucleophilic handle to react with activated esters of common fluorophores. Alternatively, the iodo group can be leveraged in palladium-catalyzed cross-coupling reactions to append fluorescent moieties directly to the heterocyclic core. This strategic placement allows for the development of "turn-on" or "turn-off" probes where the fluorescence properties change upon binding to a biological target. nih.gov
| Fluorophore Class | Potential Attachment Strategy | Application |
|---|---|---|
| Coumarins | Amide coupling via aldehyde | FRET sensors, pH indicators |
| BODIPY Dyes | Suzuki or Sonogashira coupling via iodo group | Fluorescence polarization, bioimaging |
| Naphthalimides | Amide coupling via aldehyde | DNA/RNA probes, ion sensing nih.gov |
| Diketopyrrolopyrrole (DPP) | Direct synthesis incorporating pyridine (B92270) unit | Enzyme detection, biosensing nih.govchemrxiv.org |
Affinity ligands are crucial for pull-down assays, affinity chromatography, and target validation studies. The this compound scaffold can be systematically elaborated to create potent and selective affinity ligands. The aldehyde can be used to attach linkers or reactive groups for immobilization onto a solid support (e.g., beads), while the iodo position can be functionalized to enhance binding affinity and selectivity for a target protein. This modular approach allows for the rapid generation of a series of ligands to optimize the binding characteristics required for successful protein interaction studies.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of various enzymes, particularly protein kinases. nih.gov This scaffold is a key component in several Janus kinase (JAK) inhibitors and maternal embryonic leucine zipper kinase (MELK) inhibitors. nih.govnih.gov The this compound is an excellent starting material for synthesizing libraries of potential kinase inhibitors. For example, Suzuki coupling at the iodo-position can introduce diverse aromatic groups that can probe the hydrophobic pockets of the ATP-binding site, while modifications at the aldehyde can introduce solubilizing groups or vectors to interact with the solvent-exposed region of the kinase. Such derivatives are invaluable for studying kinase inhibition mechanisms, determining structure-activity relationships (SAR), and investigating the role of specific kinases in cellular signaling pathways. nih.govnih.gov Similarly, the planar, aromatic nature of the scaffold makes it suitable for developing DNA intercalators or groove binders, enabling studies of DNA binding modes.
| Biological Target Class | Role of Pyrrolo[2,3-b]pyridine Scaffold | Investigative Application |
|---|---|---|
| Protein Kinases (e.g., JAK3, MELK) | Core scaffold for ATP-competitive inhibition nih.govnih.gov | SAR studies, pathway analysis, target validation nih.gov |
| Tubulin | Scaffold for colchicine-binding site inhibitors nih.govnih.gov | Mechanism of microtubule disruption, cell cycle analysis nih.govnih.gov |
| Phosphodiesterases (PDE4B) | Core for selective inhibitors nih.gov | Investigating cAMP signaling in inflammatory cells nih.gov |
| DNA | Planar aromatic system for intercalation/binding | Studying drug-DNA interactions and binding modes |
Potential Applications in Materials Science Research: Precursors for Advanced Organic Materials
Beyond its biological applications, the unique electronic properties of the 1H-pyrrolo[2,3-b]pyridine system make it an attractive candidate for materials science research. The electron-rich, planar aromatic structure is a desirable feature for organic semiconductors and components in optoelectronic devices. This compound can serve as a monomer or precursor for advanced organic materials. The iodo and aldehyde groups are orthogonal chemical handles that can be used in polymerization reactions. For example, the iodo group can participate in Yamamoto or Suzuki polycondensation to form conjugated polymers, while the aldehyde group can be used to form poly(azomethine)s or to anchor the molecule onto surfaces. These resulting materials could have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. Furthermore, the scaffold's ability to participate in hydrogen bonding and π-π stacking makes it a promising building block for the design of self-assembling supramolecular structures.
Advanced Spectroscopic and Computational Investigations of 4 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde
High-Resolution NMR Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of an organic compound in solution. For 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a full suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment
To establish the precise connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to identify adjacent protons, for instance, to confirm the protons on the pyridine (B92270) and pyrrole (B145914) rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework by linking different spin systems. For example, it would show correlations from the aldehyde proton to carbons in the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences.
A hypothetical data table for such assignments would look as follows:
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| CHO | ||||
| 2 | ||||
| 3 | ||||
| 3a | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| 7a | ||||
| NH |
Dynamic NMR for Rotational Barriers and Intramolecular Exchange Processes
Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. This technique is used to investigate dynamic processes within a molecule, such as the rotation around single bonds. For this compound, DNMR could be employed to study the rotational barrier of the carbaldehyde group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into a single averaged signal as the temperature is raised. Analysis of these changes allows for the calculation of the activation energy (ΔG‡) for the rotational process.
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal of the compound would be the first and most critical step.
Analysis of Crystal Packing, Hydrogen Bonding Networks, and Halogen Bonding Interactions
The diffraction data would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice. Key interactions to analyze would include:
Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor, and the nitrogen of the pyridine ring and the oxygen of the carbaldehyde are potential acceptors. The analysis would identify if the molecules form dimers, chains, or more complex networks through hydrogen bonding. researchgate.net
Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor. Interactions between this iodine and electron-rich atoms (like the carbonyl oxygen or pyridine nitrogen) of neighboring molecules would be investigated. bldpharm.comsigmaaldrich.com The strength and geometry of these interactions are of significant interest in crystal engineering. scbt.com
π-π Stacking: The planar aromatic ring system could lead to stacking interactions between molecules, which would also influence the crystal packing.
Characterization of Co-Crystals and Metal-Organic Complexes
The functional groups present in this compound make it a candidate for forming co-crystals or acting as a ligand in metal-organic complexes.
Co-Crystals: Attempts could be made to co-crystallize the compound with other molecules (co-formers) that can form strong, predictable intermolecular interactions, such as hydrogen or halogen bonds. chemicalbook.com This is a common strategy to modify the physical properties of a solid.
Metal-Organic Complexes: The pyridine nitrogen and potentially the carbonyl oxygen could act as coordination sites for metal ions, allowing for the synthesis of new metal-organic complexes or coordination polymers. X-ray diffraction would be essential to characterize the structure and coordination geometry of any such complexes formed.
Mass Spectrometry (High-Resolution and Tandem MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments.
High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the molecular formula (C₈H₅IN₂O).
Tandem MS (MS/MS): In a tandem MS experiment, the molecular ion is isolated and then fragmented. The analysis of the resulting fragment ions provides valuable information about the molecule's structure and stability. Key fragmentation pathways for this compound would likely involve the loss of the iodine atom, the formyl group (as CO or CHO), or cleavage of the fused ring system. This data helps to confirm the proposed structure and can be used to differentiate between isomers.
A summary of expected mass spectrometry data would be presented as follows:
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula | Interpretation |
| HRMS | ESI+ | C₈H₆IN₂O⁺ | [M+H]⁺ | ||
| Tandem MS | ESI+ | Fragment ions |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
The electronic absorption and emission properties of this compound are dictated by the π-conjugated system of the 7-azaindole (B17877) core, modified by the electronic effects of the iodo and carbaldehyde substituents. UV-Visible spectroscopy is employed to probe the electronic transitions between molecular orbitals. Typically, compounds with extended π-systems like the pyrrolo[2,3-b]pyridine scaffold exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. The attachment of an electron-withdrawing carbaldehyde group and an iodine atom is expected to modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical studies on similar heterocyclic systems using Time-Dependent Density Functional Theory (TD-DFT) indicate that such substitutions can lead to a red-shift (bathochromic shift) in the absorption maxima by decreasing the HOMO-LUMO energy gap. ijcce.ac.ir The photophysical properties, including fluorescence, are also of significant interest. The 7-azaindole core is known for its interesting emissive properties, and investigations would focus on the quantum yield and Stokes shift of the title compound. These studies are crucial for understanding the potential of the molecule in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Table 1: Representative Photophysical Data for a Pyrrolo[2,3-b]pyridine Scaffold Note: This data is representative of the compound class and not specific experimental values for this compound.
| Parameter | Expected Value | Significance |
|---|---|---|
| Absorption Maximum (λmax) | ~300-350 nm | Indicates energy of primary electronic transitions. |
| Molar Absorptivity (ε) | > 104 L mol-1 cm-1 | Measures the probability of the electronic transition. |
| Emission Maximum (λem) | ~380-450 nm | Characterizes the energy of emitted photons after excitation. |
| Stokes Shift | ~80-100 nm | Energy difference between absorption and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | Variable | Efficiency of the fluorescence process. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" that allows for functional group identification and confirmation of the molecular structure.
The IR spectrum is expected to show characteristic absorption bands corresponding to specific functional groups. Key vibrational modes would include the N-H stretching of the pyrrole ring, typically observed in the 3100-3300 cm⁻¹ region, which can be influenced by hydrogen bonding. mdpi.com The strong C=O stretching vibration from the aldehyde group is anticipated to appear in the 1650-1700 cm⁻¹ range. Other significant peaks include C-H stretching of the aromatic rings and the C-I stretching vibration, which is expected at lower frequencies.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations of the aromatic core. Computational methods, such as DFT, are often used in conjunction with experimental spectroscopy to accurately assign the observed vibrational frequencies. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies Note: Frequencies are based on typical values for the respective functional groups and may vary in the specific molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| N-H (Pyrrole) | Stretching | 3100 - 3300 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C=O (Aldehyde) | Stretching | 1650 - 1700 | Strong |
| C=C / C=N (Ring) | Stretching | 1400 - 1600 | Medium-Strong |
| C-I | Stretching | ~500 - 600 | Medium |
Quantum Chemical Computations and Molecular Modeling
Density Functional Theory (DFT) is a fundamental computational method for investigating the electronic structure and properties of this compound. ijcce.ac.irresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry, bond lengths, and bond angles with high accuracy, often showing good agreement with experimental X-ray diffraction data. researchgate.net
DFT calculations provide deep insights into the molecule's electronic properties. The energies of the HOMO and LUMO can be determined, and their energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals reveals the electron-donating and electron-accepting regions within the molecule. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, thereby aiding in the prediction of reaction mechanisms.
Table 3: Representative DFT-Calculated Electronic Properties Note: Values are illustrative and based on calculations for similar heterocyclic systems.
| Property | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment (μ) | ~ 3-5 Debye | Measures the polarity of the molecule. |
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can explore its conformational space, revealing the flexibility of the carbaldehyde group and its preferred orientations relative to the heterocyclic core. Such simulations are particularly valuable when studying the molecule's interaction with a biological target, such as a protein active site, providing a dynamic picture that complements static docking models. nih.gov
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given that the pyrrolo[2,3-b]pyridine scaffold is a common core in kinase inhibitors, docking studies are essential for predicting the binding affinity and mode of interaction of this compound with potential protein targets. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding structure-based drug design efforts.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. uran.ua For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their biological activity (e.g., enzyme inhibition) based on calculated molecular descriptors.
These descriptors quantify various aspects of the molecular structure, including electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. A robust QSAR model can be a predictive tool to guide the synthesis of new analogues with enhanced activity or improved properties. frontiersin.org
Key Molecular Descriptors for QSAR/QSPR Analysis:
LogP: Partition coefficient, indicating hydrophobicity.
Molecular Weight (MW): Size of the molecule.
Topological Polar Surface Area (TPSA): Predicts drug transport properties.
Dipole Moment: Measures molecular polarity.
HOMO/LUMO Energies: Electronic descriptors related to reactivity.
A significant application of quantum chemical computations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. DFT calculations are widely used to compute vibrational frequencies (IR and Raman) and NMR chemical shifts. mdpi.com
Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov This combined experimental and theoretical approach allows for a more confident and detailed assignment of spectral features. For example, DFT can help distinguish between complex, overlapping peaks in the fingerprint region of an IR spectrum, leading to a more complete structural elucidation of this compound.
Table 4: Comparison of Hypothetical Experimental and Scaled DFT-Calculated Vibrational Frequencies
| Vibrational Mode | Experimental ν (cm-1) | Calculated ν (cm-1) | Assignment |
|---|---|---|---|
| N-H stretch | 3250 | 3248 | Stretching of the pyrrole N-H bond. |
| C=O stretch | 1685 | 1683 | Stretching of the aldehyde carbonyl group. |
| Ring stretch | 1580 | 1578 | Aromatic C=C and C=N stretching vibrations. |
Future Directions and Emerging Research Avenues for 4 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde
Development of More Efficient, Sustainable, and Green Synthetic Routes
The principles of green chemistry are increasingly becoming integral to modern synthetic strategies, aiming to reduce environmental impact and enhance efficiency. edu.krdchemijournal.comrjpn.orgnih.govrasayanjournal.co.in For the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives, future research will likely focus on several key areas to improve sustainability.
Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future methodologies will likely prioritize one-pot reactions and tandem or cascade processes to minimize intermediate purification steps, thereby saving time, solvents, and energy. nih.gov For instance, the development of a one-pot protocol that combines the synthesis of the 7-azaindole (B17877) core with subsequent C-4 iodination and C-3 formylation would represent a significant advancement in efficiency and sustainability.
The exploration of alternative energy sources, such as microwave irradiation and photochemical methods, is another promising avenue. nih.govmdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of related heterocyclic compounds. nih.gov Similarly, photoredox catalysis offers a mild and efficient way to forge new bonds and could be applied to the functionalization of the 7-azaindole ring under environmentally benign conditions. researchgate.net Continuous flow chemistry is another technology that can enhance the safety, scalability, and efficiency of chemical processes, and its application to the synthesis of functionalized azaindoles is an area ripe for exploration. mdpi.com
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| One-Pot Synthesis | Combination of azaindole formation, iodination, and formylation. | Reduced waste, time, and energy consumption. |
| Microwave-Assisted Synthesis | Acceleration of key reaction steps. | Faster reactions, higher yields, fewer byproducts. |
| Photocatalysis | C-H functionalization and cross-coupling reactions. | Mild reaction conditions, use of visible light as a renewable energy source. |
| Flow Chemistry | Continuous production and purification. | Improved safety, scalability, and process control. |
| Green Solvents | Use of water, ionic liquids, or bio-solvents. | Reduced environmental impact and health hazards. |
| Reusable Catalysts | Heterogeneous or immobilized catalysts for cross-coupling. | Decreased catalyst waste and cost. |
Exploration of Unconventional Reactivity Profiles and Novel Functional Group Transformations
The presence of both an iodine atom and an aldehyde group on the 7-azaindole core of this compound opens up a vast landscape for exploring novel chemical transformations. The C-I bond is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which have been extensively used for the functionalization of the 7-azaindole scaffold. nih.govrsc.org Future research will likely delve into more unconventional reactivity.
For instance, the development of novel palladium-catalyzed cascade reactions that involve both the iodo and aldehyde functionalities could lead to the rapid construction of complex polycyclic systems. rsc.org The interplay between the electron-withdrawing nature of the pyridine (B92270) ring and the electronic properties of the substituents could be harnessed to achieve unique regioselectivity in C-H activation and functionalization reactions at other positions of the azaindole ring. researchgate.net
The aldehyde group itself is a gateway to a plethora of transformations beyond simple nucleophilic additions. Organocatalysis, for example, could be employed to activate the aldehyde for asymmetric reactions, leading to the synthesis of chiral derivatives with potential applications in medicinal chemistry and catalysis. rsc.org Furthermore, the development of novel multicomponent reactions involving this compound could provide rapid access to diverse libraries of complex molecules.
The exploration of dearomatization reactions of the 7-azaindole ring, potentially triggered by transformations at the C-3 or C-4 positions, could lead to the synthesis of novel saturated heterocyclic scaffolds with interesting biological properties. globethesis.com Ruthenium-catalyzed dearomative alkylation has been demonstrated for 7-azaindoles, and similar strategies could be applied to the title compound. globethesis.com
| Reaction Type | Potential Transformation | Expected Outcome |
| Palladium-Catalyzed Cascades | Sequential cross-coupling and cyclization. | Rapid access to complex polycyclic heterocycles. |
| C-H Activation | Functionalization at other ring positions. | Novel substituted 7-azaindole derivatives. |
| Organocatalysis | Asymmetric transformations of the aldehyde. | Enantiomerically enriched products. |
| Multicomponent Reactions | One-pot synthesis of complex molecules. | Increased molecular diversity. |
| Dearomatization Reactions | Saturation of the pyridine or pyrrole (B145914) ring. | Novel saturated heterocyclic scaffolds. |
Expansion of Applications in Emerging Interdisciplinary Fields (e.g., catalysis, smart materials)
While the primary focus of research on 7-azaindole derivatives has been in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential for applications in other fields.
In the area of catalysis , the 7-azaindole scaffold can act as a versatile ligand for transition metals. The nitrogen atoms in both the pyridine and pyrrole rings can coordinate with metal centers, and the substituents at the C-3 and C-4 positions can be modified to tune the steric and electronic properties of the resulting metal complexes. bohrium.com This could lead to the development of novel catalysts for a variety of organic transformations. For example, chiral derivatives of this compound could be used as ligands in asymmetric catalysis. mdpi.com The 7-azaindoline scaffold, a reduced form of 7-azaindole, has already been explored as a directing group in asymmetric synthesis. mdpi.com
The development of smart materials is another exciting frontier. The 7-azaindole core is known to exhibit interesting photophysical properties, including fluorescence. rsc.org By incorporating this compound into larger conjugated systems or polymers, it may be possible to create materials with tunable optical and electronic properties. bohrium.com These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability of the 7-azaindole moiety to form hydrogen bonds could also be exploited in the design of self-assembling materials and supramolecular structures. bohrium.com
| Field | Potential Application | Rationale |
| Catalysis | Ligand for transition metal catalysts. | Tunable electronic and steric properties for catalysis. |
| Asymmetric catalysis. | Chiral derivatives can induce enantioselectivity. | |
| Smart Materials | Organic light-emitting diodes (OLEDs). | Fluorescent properties of the 7-azaindole core. |
| Chemical sensors. | Changes in fluorescence or electronic properties upon binding to analytes. | |
| Self-assembling materials. | Hydrogen bonding capabilities of the 7-azaindole scaffold. |
Design of Highly Selective Chemical Probes and Tools for Advanced Scientific Inquiry
The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This makes this compound an excellent starting point for the design of highly selective chemical probes to study biological processes.
The aldehyde functionality can be readily converted into a variety of other functional groups, allowing for the attachment of reporter tags such as fluorophores or biotin. nih.govresearchgate.net The iodo group provides a site for the introduction of different substituents through cross-coupling reactions, enabling the fine-tuning of the probe's selectivity and affinity for its target. rsc.org This modularity is key to developing probes for specific scientific questions.
Fluorescent probes based on the 7-azaindole scaffold can be designed to visualize the localization and dynamics of specific proteins or other biomolecules within living cells. rsc.orgnih.gov The inherent fluorescence of the 7-azaindole core can be modulated by the substituents, allowing for the development of probes with a range of photophysical properties. rsc.org
Affinity-based probes can be created by incorporating a reactive group that can covalently bind to the target protein upon binding. nih.govnih.govresearchgate.net This allows for the identification of the protein target of a bioactive compound and for the study of enzyme activity. The aldehyde group in this compound could be transformed into a warhead for covalent inhibition or labeling.
Furthermore, this compound can serve as a scaffold for the development of chemical biology tools to investigate complex biological pathways. nih.govresearchgate.net For example, by attaching a photo-crosslinking group, it could be used to identify protein-protein interactions. The versatility of the this compound scaffold makes it a powerful tool for advancing our understanding of biology and disease.
| Probe Type | Design Strategy | Application |
| Fluorescent Probes | Attachment of a fluorophore to the scaffold. | Visualization of biological targets in living cells. |
| Affinity-Based Probes | Incorporation of a reactive "warhead". | Target identification and enzyme activity profiling. |
| Photo-crosslinking Probes | Introduction of a photo-activatable group. | Studying protein-protein interactions. |
| Chemical Biology Tools | General scaffold for creating diverse molecular tools. | Interrogating complex biological pathways. |
Q & A
Q. What are the established synthetic routes for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
The synthesis typically involves sequential halogenation and formylation steps. A common approach is:
Core structure preparation : Start with 1H-pyrrolo[2,3-b]pyridine.
Iodination : Introduce iodine at the 4-position using iodinating agents like N-iodosuccinimide (NIS) under catalytic conditions (e.g., H2SO4 or Lewis acids) .
Formylation : Apply the Vilsmeier-Haack reaction (POCl3/DMF) to introduce the aldehyde group at the 3-position .
Key considerations: Solvent choice (e.g., DMF, THF) and temperature control (0–60°C) significantly impact yield and purity.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., aldehyde proton at ~10 ppm, iodine-induced deshielding effects) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHINO: theoretical 288.95 g/mol).
- X-ray crystallography : For unambiguous confirmation of regiochemistry (as demonstrated in related iodopyrrolopyridines) .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
- Directed metalation : Use directing groups (e.g., aldehydes) to control iodine placement. For example, a lithiation-iodination sequence with LDA (lithium diisopropylamide) ensures 4-position selectivity .
- Cross-coupling reactions : Leverage palladium catalysis (e.g., Suzuki-Miyaura) to replace iodine with aryl/heteroaryl groups while retaining the aldehyde functionality .
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?
- Steric hindrance : The 3-carbaldehyde group directs coupling partners to the 4-iodo position due to proximity-induced electronic activation .
- Electronic effects : Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions, but competing side reactions (e.g., aldehyde oxidation) require protective groups like acetals during coupling .
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
Q. What computational methods support mechanistic studies of its reactivity?
- DFT calculations : Model transition states for iodination or cross-coupling to predict regioselectivity (e.g., Gibbs free energy barriers for alternative pathways) .
- Hammett analysis : Correlate substituent effects (σ values) with reaction rates in functionalization studies .
Research Applications
- Drug discovery : The iodine atom serves as a versatile handle for synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathways) via late-stage diversification .
- Material science : Aldehyde functionality enables Schiff base formation for coordination polymers or sensor frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
